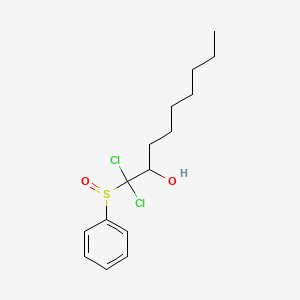
1-(Benzenesulfinyl)-1,1-dichlorononan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzenesulfinyl)-1,1-dichlorononan-2-OL is an organic compound characterized by the presence of a benzenesulfinyl group attached to a nonane backbone with two chlorine atoms and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzenesulfinyl)-1,1-dichlorononan-2-OL typically involves the reaction of benzenesulfinyl chloride with a suitable nonane derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfinyl group. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification steps, such as recrystallization or chromatography, are employed to isolate the compound from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzenesulfinyl)-1,1-dichlorononan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfinyl group can be reduced to a sulfide.
Substitution: The chlorine atoms can be substituted with other functional groups, such as amines or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of sulfides.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Benzenesulfinyl)-1,1-dichlorononan-2-OL has several applications in scientific research:
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Benzenesulfinyl)-1,1-dichlorononan-2-OL involves its interaction with molecular targets, such as enzymes or receptors. The sulfinyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The chlorine atoms and hydroxyl group also contribute to the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
1-(Benzenesulfonyl)-1,1-dichlorononan-2-OL: Similar structure but with a sulfonyl group instead of a sulfinyl group.
1-(Benzenesulfinyl)-1,1-dichlorooctan-2-OL: Similar structure but with an octane backbone instead of nonane.
1-(Benzenesulfinyl)-1,1-dichlorodecan-2-OL: Similar structure but with a decane backbone instead of nonane.
Uniqueness: 1-(Benzenesulfinyl)-1,1-dichlorononan-2-OL is unique due to its specific combination of functional groups and carbon chain length, which confer distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.
Properties
CAS No. |
86002-01-9 |
|---|---|
Molecular Formula |
C15H22Cl2O2S |
Molecular Weight |
337.3 g/mol |
IUPAC Name |
1-(benzenesulfinyl)-1,1-dichlorononan-2-ol |
InChI |
InChI=1S/C15H22Cl2O2S/c1-2-3-4-5-9-12-14(18)15(16,17)20(19)13-10-7-6-8-11-13/h6-8,10-11,14,18H,2-5,9,12H2,1H3 |
InChI Key |
ZMMFELQPBCXFLG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(C(S(=O)C1=CC=CC=C1)(Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















